![molecular formula C13H16O4S B14238875 3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid CAS No. 403496-21-9](/img/structure/B14238875.png)
3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid is a complex organic compound with a unique structure that includes a sulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-Hydroxy-2-methylpropanoyl)phenyl sulfide, which is then reacted with propanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hydroxy-methylpropanoyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the hydroxy-methylpropanoyl moiety can interact with enzymes and proteins. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
- 2-(4-Methylphenyl)propanoic acid
- 3-(2,4-Dihydroxyphenyl)propanoic acid
Uniqueness
3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid is unique due to the presence of both a sulfanyl group and a hydroxy-methylpropanoyl moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
403496-21-9 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
3-[4-(2-hydroxy-2-methylpropanoyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S/c1-13(2,17)12(16)9-3-5-10(6-4-9)18-8-7-11(14)15/h3-6,17H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
BHFHCYOFNPSLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


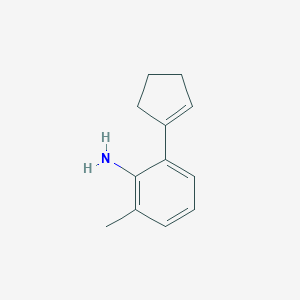
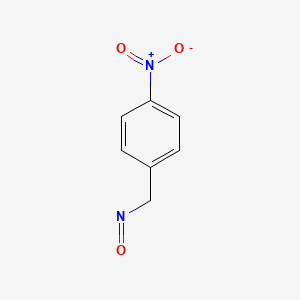

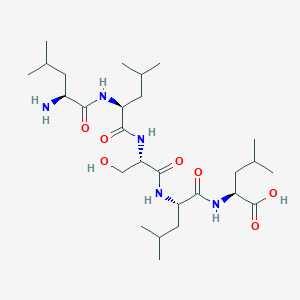


![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)

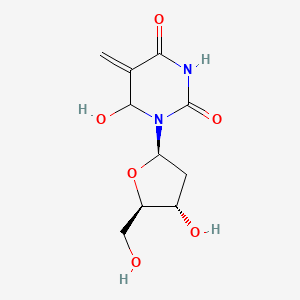
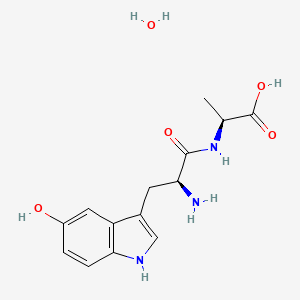


![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
